molecular formula C5H8F2O3 B14132828 2-Deoxy-2,2-difluororibose

2-Deoxy-2,2-difluororibose

Cat. No.: B14132828
M. Wt: 154.11 g/mol
InChI Key: XLFTWOXMFCMHBS-DMTCNVIQSA-N
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Description

2-Deoxy-2,2-difluororibose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is a key structural component in various nucleoside analogs, which are used as antiviral and anticancer agents. The presence of fluorine atoms in the ribose ring enhances the compound’s stability and biological activity, making it a valuable building block in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2,2-difluororibose typically involves the fluorination of ribose derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in the presence of a solvent. This process often requires the removal of silyl halide by-products and subsequent deprotection steps to yield the desired compound . Another approach involves the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of ribofuranose intermediates with reactive leaving groups, such as ribofuranose alpha-methanesulfonate, which can be reacted with nucleobases under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2,2-difluororibose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted ribose derivatives. These products are valuable intermediates in the synthesis of nucleoside analogs and other bioactive compounds .

Mechanism of Action

The mechanism of action of 2-Deoxy-2,2-difluororibose involves its incorporation into nucleoside analogs, which then interfere with DNA and RNA synthesis. The fluorine atoms enhance the stability of these analogs, allowing them to inhibit viral replication and cancer cell proliferation. The compound targets specific enzymes, such as DNA polymerases and ribonucleotide reductases, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual fluorine substitution, which significantly enhances its chemical stability and biological activity compared to other fluorinated sugars. This makes it a valuable compound in the development of potent nucleoside analogs for therapeutic use .

Properties

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

(2R,3S)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C5H8F2O3/c6-5(7)2-10-3(1-8)4(5)9/h3-4,8-9H,1-2H2/t3-,4+/m1/s1

InChI Key

XLFTWOXMFCMHBS-DMTCNVIQSA-N

Isomeric SMILES

C1C([C@H]([C@H](O1)CO)O)(F)F

Canonical SMILES

C1C(C(C(O1)CO)O)(F)F

Origin of Product

United States

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